molecular formula C28H31NO B1681530 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 322473-89-2

8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B1681530
M. Wt: 397.6 g/mol
InChI Key: LOSJNRBXNQTUNT-UHFFFAOYSA-N
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Description

“8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol” (also known as SCH 221510) is a potent piperidine NOP agonist . It has been studied for its anxiolytic-like effects .


Molecular Structure Analysis

The molecular formula of this compound is C28H31NO . It has a high affinity (K(i) = 0.3 nM) and functional selectivity (>50-fold over the mu-, kappa-, and delta-opioid receptors) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 397.6 g/mol . It has a computed XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Analgesic and Antagonist Activities

A study conducted by Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of 1-phenyl-6-azabicyclo[3.2.1]octanes, including compounds structurally related to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. This research found that certain derivatives in this series displayed a well-balanced antagonist-analgesic profile with minimal physical dependence capacity (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).

Metabolism in Humans

Penner et al. (2010) investigated the human metabolism of a compound structurally similar to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, focusing on its metabolites. This study identified novel metabolites and provided insights into the metabolic pathways and structural transformations of such compounds in humans (Penner, Ho, Bercovici, Chowdhury, & Alton, 2010).

Cholinergic Activity and Pharmacological Studies

Research by Gutkowska, Baranowski, and Herold (1989) on derivatives of 2,4-bis-(arylmethino)-8-butyl-8-azabicyclo[3.2.1]octan-3-one, a compound related to 8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, aimed to discover compounds with potential cholagogic or antitumor activity. Although these compounds did not significantly increase bile secretion, one exhibited cholinergic activity (Gutkowska, Baranowski, & Herold, 1989).

Structural and Conformational Analysis

Zheng, Parkin, Dwoskin, and Crooks (2004) conducted a structural study on isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol, closely related to the compound . They analyzed the crystal structures and confirmed the piperidine and pyrrolidine ring conformations, providing valuable insights into the compound's molecular architecture (Zheng, Parkin, Dwoskin, & Crooks, 2004).

Neurokinin (NK1) Receptor Antagonism

A study by Huscroft et al. (2006) on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the compound of interest, identified them as NK1 receptor antagonists. They demonstrated that specific substitutions led to compounds with high affinity for NK1 receptors and prolonged action in vivo (Huscroft, Carlson, Chicchi, Kurtz, London, Raubo, Wheeldon, & Kulagowski, 2006).

Future Directions

The anxiolytic-like effects of SCH 221510 suggest that NOP agonists like this compound may have a similar profile to benzodiazepines, but with a reduced side-effect liability . This makes it a promising area for future research in the treatment of anxiety disorders .

properties

IUPAC Name

8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJNRBXNQTUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432414
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol

CAS RN

322473-89-2
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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